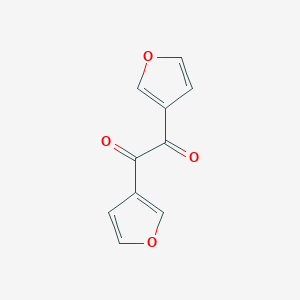
1,2-Di(furan-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(furan-3-yl)ethane-1,2-dione is an organic compound with the molecular formula C10H6O4. It is also known by other names such as 1,2-bis(furan-3-yl)ethane-1,2-dione. This compound is characterized by the presence of two furan rings attached to a central ethane-1,2-dione moiety. It is a yellow-brown powder with a melting point of 163-165°C .
Méthodes De Préparation
The synthesis of 1,2-Di(furan-3-yl)ethane-1,2-dione can be achieved through various methods. One common synthetic route involves the condensation of furfural with aromatic aldehydes in the presence of potassium cyanide as a catalyst, followed by oxidation to yield the desired product . Another method involves heating a mixture of lead sulfate, pyridine, and water, followed by the addition of furfural and subsequent crystallization .
Analyse Des Réactions Chimiques
1,2-Di(furan-3-yl)ethane-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The furan rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
1,2-Di(furan-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Di(furan-3-yl)ethane-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1,2-Di(furan-3-yl)ethane-1,2-dione can be compared with other similar compounds such as:
1,2-Di(furan-2-yl)ethane-1,2-dione: Similar structure but with furan rings attached at different positions.
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Contains thiophene rings instead of furan rings.
1,2-Di(pyridin-3-yl)ethane-1,2-dione: Contains pyridine rings instead of furan rings. These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H6O4 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
1,2-bis(furan-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
Clé InChI |
CFRXCCHBAXVIPX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1C(=O)C(=O)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


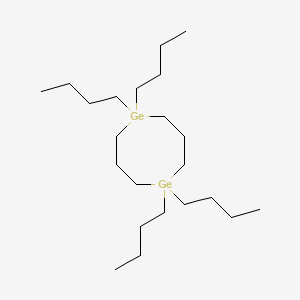
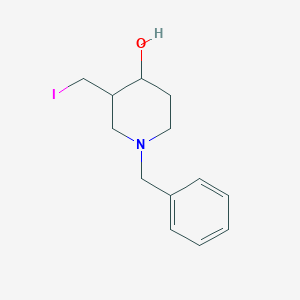

![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)

![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

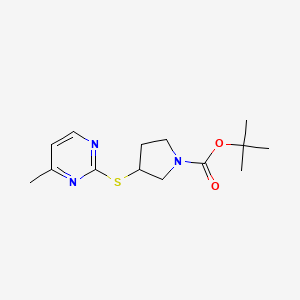
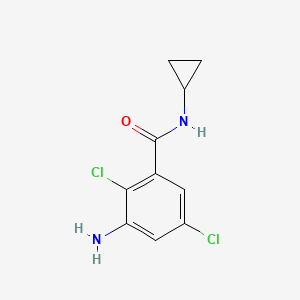
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
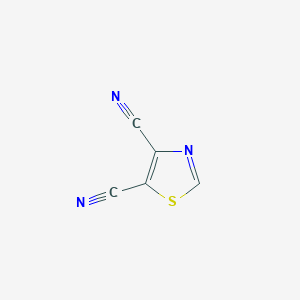
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)

